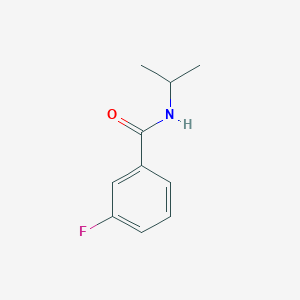

N-Isopropyl 3-fluorobenzamide

Descripción general

Descripción

“N-Isopropyl 3-fluorobenzamide” is a chemical compound with the CAS Number: 459218-95-2 . It has a molecular weight of 181.21 and its IUPAC name is 3-fluoro-N-isopropylbenzamide .

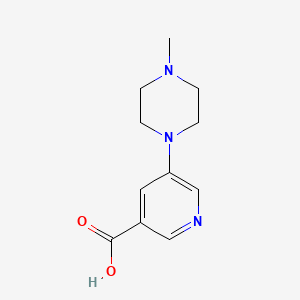

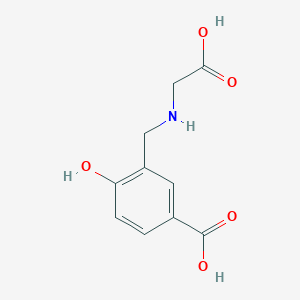

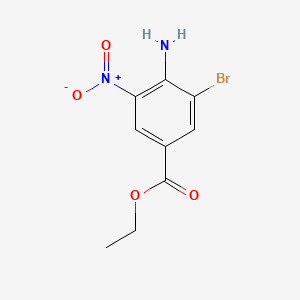

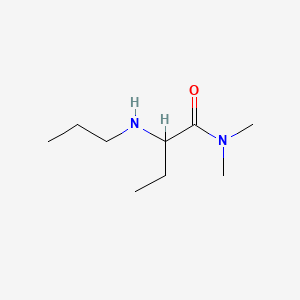

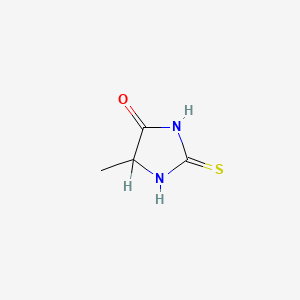

Molecular Structure Analysis

The molecular formula of “N-Isopropyl 3-fluorobenzamide” is C10H12FNO . The InChI code is 1S/C10H12FNO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis

“N-Isopropyl 3-fluorobenzamide” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.Aplicaciones Científicas De Investigación

Medical Imaging

Assessment of Cellular Proliferation in Tumors : A study introduced a cellular proliferative marker, 18F-ISO-1, a compound related to N-Isopropyl 3-fluorobenzamide, for PET imaging to evaluate tumor proliferation. This marker showed a significant correlation with the Ki-67 index, a marker of cell proliferation, indicating its potential for assessing the proliferative status of solid tumors in a clinical setting. The study highlights the promise of 18F-ISO-1 in evaluating the proliferation of tumors, with safe doses allowing for effective PET imaging in clinical trials (Dehdashti et al., 2013).

Drug Delivery Systems

Thermoresponsive Drug Release Systems : Research has focused on synthesizing thermoresponsive polymers encapsulating magnetic nanoparticles and drugs, such as 5-fluorouracil, with poly(N-isopropylacrylamide) (PNIPAM) for controlled drug release. These systems can target tumor cells specifically and release drugs in response to temperature changes, offering a promising approach for cancer thermo-chemotherapy (Shen et al., 2016).

Synthesis of Novel Compounds

Development of Radioligands for Brain Imaging : Several studies have developed radioligands based on N-Isopropyl 3-fluorobenzamide derivatives for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain using PET. These compounds have shown potential for in vivo evaluation of mGluR1, providing insights into the receptor's role in neurological disorders (Yamasaki et al., 2011), (Fujinaga et al., 2012).

Chemical Synthesis and Catalysis : Another application involves the use of fluoroamide-directed C-H fluorination mediated by iron, showcasing a method to selectively introduce fluorine atoms into organic compounds. This process highlights the role of N-Isopropyl 3-fluorobenzamide derivatives in facilitating selective fluorination reactions, which are crucial in the synthesis of organofluorine compounds (Groendyke et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 3-Fluorobenzamide, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

3-fluoro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFBPSJICUZBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404256 | |

| Record name | N-ISOPROPYL 3-FLUOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyl 3-fluorobenzamide | |

CAS RN |

459218-95-2 | |

| Record name | N-ISOPROPYL 3-FLUOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

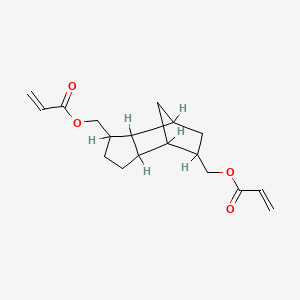

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

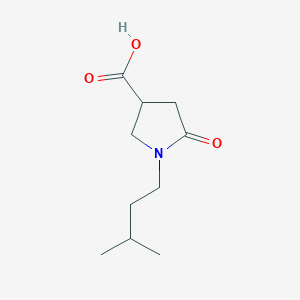

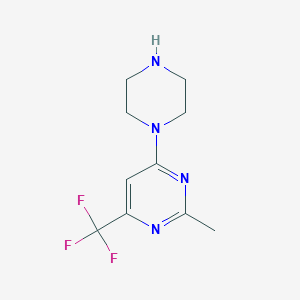

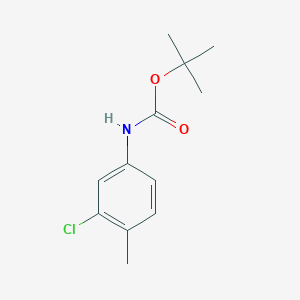

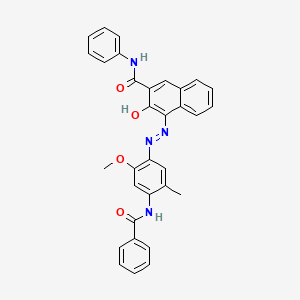

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.